2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
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Overview
Description
2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is a complex organic compound that features a pyrazole ring substituted with an isopropyl group and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol typically involves multi-step organic reactions One common method includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones The pyrazine ring can be introduced through nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazole and pyrazine derivatives.
Scientific Research Applications
2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The pyrazole and pyrazine rings can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by altering the redox state or by acting as a ligand for metal ions.
Comparison with Similar Compounds
Similar Compounds
2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-(5-isopropyl-3-(pyrimidin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol: Contains a pyrimidine ring instead of a pyrazine ring.
Uniqueness
2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is unique due to the presence of both pyrazole and pyrazine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C12H16N4O |
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Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-(5-propan-2-yl-3-pyrazin-2-ylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C12H16N4O/c1-9(2)12-7-10(15-16(12)5-6-17)11-8-13-3-4-14-11/h3-4,7-9,17H,5-6H2,1-2H3 |
InChI Key |
XFXBSIMUSUOJNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1CCO)C2=NC=CN=C2 |
Origin of Product |
United States |
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